molecular formula C16H24N2O5S B3579680 2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B3579680
M. Wt: 356.4 g/mol
InChI Key: QDKMYVPPMXRVPD-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a propylsulfonyl piperazino group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Methoxyphenoxy Group: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Introduction of the Piperazino Group: The piperazino group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the intermediate compound.

    Sulfonylation: The final step involves the sulfonylation of the piperazino group using a sulfonyl chloride derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfoxides or sulfides.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The propylsulfonyl piperazino group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)propanoic acid: Known for its sweetness inhibitory activity.

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.

Uniqueness

2-(4-METHOXYPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its combined methoxyphenoxy and propylsulfonyl piperazino groups, which confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-3-12-24(20,21)18-10-8-17(9-11-18)16(19)13-23-15-6-4-14(22-2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKMYVPPMXRVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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